molecular formula C19H19NO3 B5120737 3-benzyl-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione

3-benzyl-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione

Cat. No. B5120737
M. Wt: 309.4 g/mol
InChI Key: QPFVKWSAYQZTKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-benzyl-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione is a chemical compound that belongs to the class of pyrrolidinedione derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and materials science.

Mechanism of Action

The mechanism of action of 3-benzyl-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione varies depending on its application. In medicine, it has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth. In agriculture, it acts as a photosystem II inhibitor, causing damage to the photosynthetic apparatus of plants. In materials science, it acts as a p-type semiconductor, facilitating the movement of holes in the material.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-benzyl-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione also vary depending on its application. In medicine, it has been shown to cause cell cycle arrest, DNA damage, and oxidative stress. In agriculture, it causes chlorophyll degradation and disrupts the electron transport chain in plants. In materials science, it facilitates charge transport and enhances the performance of organic electronic devices.

Advantages and Limitations for Lab Experiments

The advantages of using 3-benzyl-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione in lab experiments include its relative ease of synthesis, its diverse range of potential applications, and its well-studied mechanism of action. However, its limitations include its low solubility in water and its potential toxicity, which requires careful handling and disposal.

Future Directions

There are numerous future directions for the study of 3-benzyl-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione. In medicine, further research is needed to investigate its potential as a chemotherapeutic agent and to optimize its delivery and dosing. In agriculture, further research is needed to develop safer and more effective herbicides and insecticides. In materials science, further research is needed to optimize the performance of organic electronic devices and to develop new applications for the material.
In conclusion, 3-benzyl-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione is a versatile and well-studied chemical compound with numerous potential applications in medicine, agriculture, and materials science. Its synthesis method is relatively simple, and its mechanism of action has been extensively studied. However, its potential toxicity requires careful handling and disposal, and further research is needed to optimize its applications and develop new uses for the material.

Synthesis Methods

The synthesis of 3-benzyl-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione involves the reaction of 4-ethoxybenzaldehyde and ethyl acetoacetate in the presence of benzylamine and acetic acid. The reaction proceeds through a Knoevenagel condensation followed by a Michael addition reaction to yield the final product. The synthesis method is relatively simple and can be performed in a laboratory setting.

Scientific Research Applications

3-benzyl-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione has been extensively studied for its potential applications in various fields. In medicine, it has been shown to have anticancer, antiviral, and antibacterial properties. In agriculture, it has been studied as a potential herbicide and insecticide. In materials science, it has been investigated for its potential use in the development of organic semiconductors.

properties

IUPAC Name

3-benzyl-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3/c1-2-23-17-10-8-16(9-11-17)20-18(21)13-15(19(20)22)12-14-6-4-3-5-7-14/h3-11,15H,2,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPFVKWSAYQZTKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Benzyl-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione

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